REACTION_CXSMILES
|
C1C(=O)N([Br:8])C(=O)C1.[NH2:9][C:10]1[N:15]=[C:14]([S:16][CH3:17])[CH:13]=[N:12][CH:11]=1>C(Cl)(Cl)Cl>[NH2:9][C:10]1[C:11]([Br:8])=[N:12][CH:13]=[C:14]([S:16][CH3:17])[N:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CN=CC(=N1)SC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
AFTER 1 H THE REACTION MIXTURE WAS PARTITIONED BETWEEN 10% SODIUM METABISULFITE SOLUTION AND CHLOROFORM
|
Type
|
CUSTOM
|
Details
|
THE ORGANIC LAYER WAS DRIED (NA2SO4)
|
Type
|
CUSTOM
|
Details
|
EVAPORATED IN VACUO
|
Type
|
CUSTOM
|
Details
|
THE CRUDE PRODUCT WAS PURIFIED BY FLASH COLUMN CHROMATOGRAPHY ON SILICA GEL (20% ETHYL ACETATE/HEXANES)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=C(N1)SC)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |